molecular formula C16H11N3O B2890701 2-(1-phenyl-1H-pyrazol-4-yl)-1,3-benzoxazole CAS No. 39116-32-0

2-(1-phenyl-1H-pyrazol-4-yl)-1,3-benzoxazole

Cat. No.: B2890701
CAS No.: 39116-32-0
M. Wt: 261.284
InChI Key: RKVUMPNIGODVPF-UHFFFAOYSA-N
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Description

2-(1-phenyl-1H-pyrazol-4-yl)-1,3-benzoxazole is a heterocyclic compound that combines the structural features of both pyrazole and benzoxazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-phenyl-1H-pyrazol-4-yl)-1,3-benzoxazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminophenol with 1-phenyl-1H-pyrazole-4-carboxylic acid under acidic conditions to form the benzoxazole ring . The reaction is usually carried out in the presence of a dehydrating agent such as polyphosphoric acid or phosphorus oxychloride to facilitate the cyclization process.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity and yield of the final product through advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(1-phenyl-1H-pyrazol-4-yl)-1,3-benzoxazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoxazole-2-carboxylic acid, while reduction could produce 2-(1-phenyl-1H-pyrazol-4-yl)-1,3-benzoxazoline.

Scientific Research Applications

2-(1-phenyl-1H-pyrazol-4-yl)-1,3-benzoxazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(1-phenyl-1H-pyrazol-4-yl)-1,3-benzoxazole involves its interaction with various molecular targets and pathways. For instance, its antimicrobial activity is believed to result from its ability to disrupt the cell membrane integrity of microorganisms. In the context of its anticancer properties, the compound may inhibit specific enzymes or signaling pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

  • 2-(1-phenyl-1H-pyrazol-4-yl)ethanamine hydrochloride
  • 1-(1-phenyl-1H-pyrazol-4-yl)methanamine hydrochloride
  • N-Methyl-1-(1-phenyl-1H-pyrazol-4-yl)methanamine hydrochloride

Uniqueness

2-(1-phenyl-1H-pyrazol-4-yl)-1,3-benzoxazole stands out due to its unique combination of the pyrazole and benzoxazole rings, which imparts distinct chemical and biological properties. This dual-ring structure allows for a broader range of chemical modifications and interactions with biological targets compared to its simpler analogs .

Properties

IUPAC Name

2-(1-phenylpyrazol-4-yl)-1,3-benzoxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11N3O/c1-2-6-13(7-3-1)19-11-12(10-17-19)16-18-14-8-4-5-9-15(14)20-16/h1-11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKVUMPNIGODVPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=C(C=N2)C3=NC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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